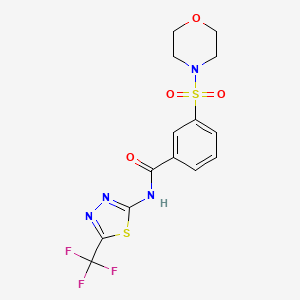
3-(morpholinosulfonyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(morpholinosulfonyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a morpholinosulfonyl group, a trifluoromethyl group, a thiadiazolyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholinosulfonyl and trifluoromethyl groups are likely to have a significant impact on the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The trifluoromethyl group, for example, is known for its high electronegativity and could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of derivatives related to 3-(morpholinosulfonyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide, including their characterization through elemental analysis, FTIR, and NMR methods, has been explored. These derivatives show potential in creating complexes with metals such as cobalt (III), which have been studied for their antifungal activities against pathogens causing plant diseases (Zhou Weiqun et al., 2005).
- A study on highly fluorinated 1,3,4-thiadiazole derivatives prepared via 1,3-dipolar cycloaddition reveals the influence of fluorination on the chemical reactivity and potential applications of these compounds (Greta Utecht-Jarzyńska et al., 2020).
Biological and Antimicrobial Activities
- Research into the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety has indicated these compounds exhibit antimicrobial properties. The study suggests a potential pathway for developing new antimicrobial agents using this structural framework (D. Sahin et al., 2012).
- Novel Schiff bases containing a thiadiazole scaffold and benzamide groups synthesized under microwave irradiation have shown promising in vitro anticancer activity against various human cancer cell lines. These findings underline the therapeutic potential of thiadiazole and benzamide-based derivatives in cancer treatment (Shailee V. Tiwari et al., 2017).
Antitumor Properties and Anticancer Agents
- The synthesis of benzamide derivatives and their evaluation for antitumor properties reveal significant insights into the potential anticancer activities of these compounds. The study presents a novel method for synthesizing benzamide derivatives with potential applications in identifying allosteric modulators of specific receptors and investigating their anti-fatigue effects (Xianglong Wu et al., 2014).
Future Directions
properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O4S2/c15-14(16,17)12-19-20-13(26-12)18-11(22)9-2-1-3-10(8-9)27(23,24)21-4-6-25-7-5-21/h1-3,8H,4-7H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCLEYNCHKSVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholinosulfonyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

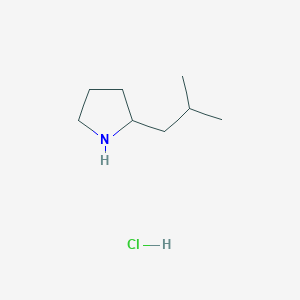
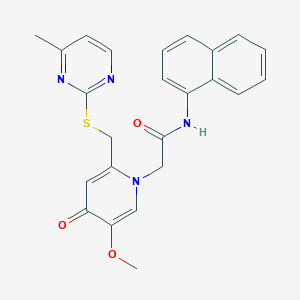


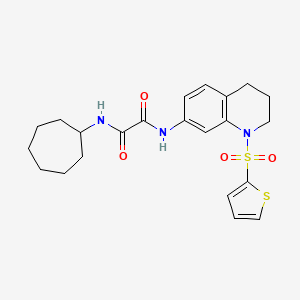

![[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride](/img/structure/B2813096.png)
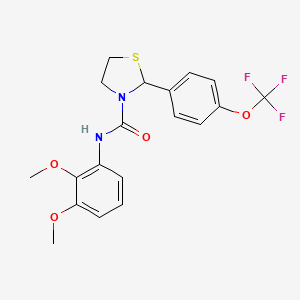

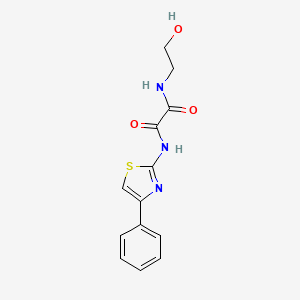

![N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2813104.png)
![3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B2813106.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2813109.png)